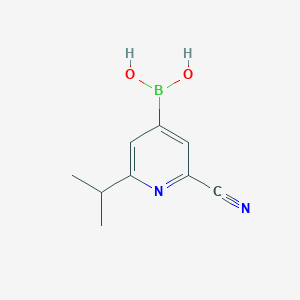
(2-Cyano-6-isopropylpyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Cyano-6-isopropylpyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C9H11BN2O2 It is a boronic acid derivative, which means it contains a boron atom bonded to a carbon atom and two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-6-isopropylpyridin-4-yl)boronic acid typically involves the reaction of a suitable pyridine derivative with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for the synthesis of boronic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
(2-Cyano-6-isopropylpyridin-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the cyano group can produce primary amines .
科学研究应用
(2-Cyano-6-isopropylpyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Boronic acid derivatives have potential therapeutic applications, including as enzyme inhibitors and anticancer agents.
作用机制
The mechanism by which (2-Cyano-6-isopropylpyridin-4-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in the design of enzyme inhibitors and other bioactive molecules. The cyano group can also participate in interactions with biological targets, contributing to the compound’s overall activity .
相似化合物的比较
Similar Compounds
Phenylboronic acid: Another boronic acid derivative with similar reactivity but different substituents.
4-Cyanophenylboronic acid: Similar structure with a cyano group on the phenyl ring.
6-Isopropylpyridin-4-ylboronic acid: Similar structure with an isopropyl group on the pyridine ring.
Uniqueness
(2-Cyano-6-isopropylpyridin-4-yl)boronic acid is unique due to the combination of its cyano and isopropyl substituents, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .
属性
分子式 |
C9H11BN2O2 |
|---|---|
分子量 |
190.01 g/mol |
IUPAC 名称 |
(2-cyano-6-propan-2-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C9H11BN2O2/c1-6(2)9-4-7(10(13)14)3-8(5-11)12-9/h3-4,6,13-14H,1-2H3 |
InChI 键 |
GVVNMLAKDMPHOX-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC(=C1)C(C)C)C#N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


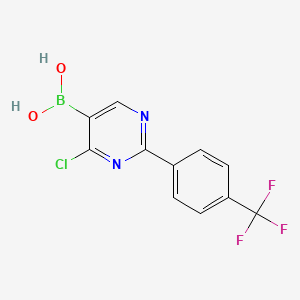

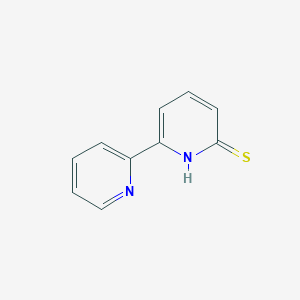
![1-(3-Ethoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090498.png)
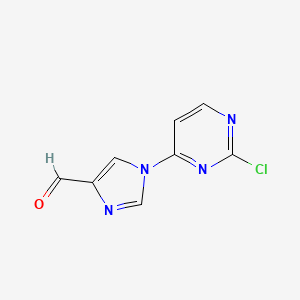
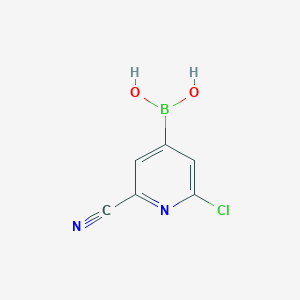
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pent-2-enoic acid](/img/structure/B14090520.png)
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090525.png)
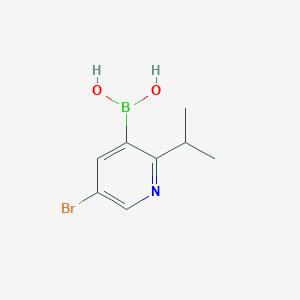
![7-Chloro-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090546.png)
![3-[(2E)-but-2-en-1-yl]-7-(4-chlorophenyl)-1-methyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B14090548.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090553.png)
![N'-{(Z)-[4-(benzyloxy)phenyl]methylidene}-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B14090560.png)
![1,6,7,8-tetramethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14090568.png)
